

In Vitro Refolding of Denatured PsbS Protein: Application Notes and Protocols

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Compound of Interest

Compound Name: *psbS protein*

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Introduction

The Photosystem II subunit S (PsbS) protein is a critical component of the photoprotective mechanism in plants and green algae, known as non-photochemical quenching (NPQ). NPQ serves to dissipate excess light energy as heat, thereby preventing photo-oxidative damage to the photosynthetic apparatus. The activity of PsbS is triggered by a low pH in the thylakoid lumen. Due to its membrane-embedded nature, obtaining large quantities of functional PsbS for structural and functional studies often requires recombinant expression, typically in *Escherichia coli*. This commonly leads to the formation of insoluble inclusion bodies, necessitating robust in vitro denaturation and refolding protocols to yield biologically active protein.

These application notes provide detailed protocols for the purification of denatured PsbS from inclusion bodies and its subsequent refolding into a functional state, either in detergent micelles or reconstituted into liposomes.

Data Presentation

Table 1: Purification Yields of Recombinant PsbS Protein

This table summarizes the typical yields obtained from different expression vectors and purification methods for PsbS from the moss *Physcomitrella patens* expressed in *E. coli*. The

urea-wash protocol demonstrates a significant improvement in purification efficiency compared to the nickel-affinity column method.[\[1\]](#)[\[2\]](#)

Expression Vector	Purification Method	Starting Material (from 200 mL cells)	Purified Denatured Protein Yield	Purification Efficiency
pETite	Nickel-Affinity Column	~9 mg	~3.6 mg	~19%
pExp5	Nickel-Affinity Column	~25 mg	Not Reported	Not Reported
pExp5	Urea-Wash Protocol	~3.2 mg	~2 mg	~60%

Table 2: Functional Characterization of Refolded PsbS

This table presents the functional activity of refolded pea **PsbS protein** co-reconstituted with the major light-harvesting complex of photosystem II (LHCII) into liposomes. The data demonstrates the pH-dependent quenching of LHCII fluorescence by PsbS, a key indicator of its proper refolding and functionality.[\[3\]](#)

Condition	Description	LHCII Fluorescence Quenching
Neutral pH	PsbS and LHCII in proteoliposomes at pH 7.5	~50%
Low pH	PsbS and LHCII in proteoliposomes at pH 4.5	Additional ~25%
Low pH + DCCD	Addition of N,N'-dicyclohexylcarbodiimide (an inhibitor of protonation) at low pH	Quenching is reversed

Experimental Protocols

Protocol 1: Purification of Denatured PsbS from Inclusion Bodies (Urea-Wash Method)

This protocol describes a highly efficient method for purifying PsbS from E. coli inclusion bodies.^{[1][2]}

Materials:

- Cell pellet containing overexpressed PsbS
- UP Buffer: 8 M urea, 100 mM sodium phosphate, 100 mM Tris-HCl, pH 8.0
- UP Buffer with 0.05% LDS (Lithium dodecyl sulfate)
- UP Buffer with 0.5% LDS
- Centrifuge

Procedure:

- Resuspend the inclusion body pellet in UP Buffer.
- Incubate at 25 °C with shaking (900 rpm) for 30 minutes.
- Centrifuge the sample at 20,000 x g at room temperature for 10 minutes. The supernatant contains impurities, while the pellet contains PsbS.
- Discard the supernatant and repeat the urea wash (steps 1-3) twice.
- Wash the pellet with UP Buffer containing 0.05% LDS.
- Finally, dissolve the PsbS-containing pellet in UP Buffer with 0.5% LDS. This solution contains the purified, denatured PsbS.

Protocol 2: In Vitro Refolding of PsbS in Detergent Micelles

This protocol details the refolding of denatured PsbS into a soluble, dimeric state in the presence of detergents.[4]

Materials:

- Purified denatured PsbS in 8 M urea
- Detergent of choice (e.g., n-Dodecyl β -D-maltoside (β -DM), Fos-Choline-12 (FC-12), or n-octyl- β -D-glucopyranoside (OG))
- Refolding buffer (e.g., 20 mM Tris-HCl, pH 7.5)

Procedure:

- Prepare the refolding buffer containing the desired detergent at a concentration above its critical micelle concentration (CMC).
- Slowly dilute the denatured PsbS solution into the refolding buffer. A stepwise dialysis approach is recommended to gradually remove the urea.
- Dialyze against refolding buffer with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea) at 4 °C. Each dialysis step should be performed for at least 4 hours.
- After the final dialysis step, the **PsbS protein** is refolded in detergent micelles.
- Characterize the oligomeric state and conformation of the refolded protein using techniques such as Dynamic Light Scattering (DLS) and NMR spectroscopy.[4]

Protocol 3: Simultaneous Refolding and Reconstitution of PsbS into Liposomes

This protocol describes a method to refold denatured PsbS directly into a lipid bilayer, mimicking its native environment.[3]

Materials:

- Purified denatured PsbS in 8 M urea

- Thylakoid lipids
- LHCII (optional, for co-reconstitution and functional assays)
- Dialysis materials

Procedure:

- Prepare liposomes from thylakoid lipids.
- Mix the denatured PsbS (and LHCII if applicable) with the pre-formed liposomes.
- Perform stepwise dialysis to gradually remove the urea, as described in Protocol 2. This allows for the simultaneous refolding of PsbS and its insertion into the liposome bilayer.
- After dialysis, the proteoliposomes containing refolded PsbS can be used for functional assays.

Protocol 4: Functional Assay of Refolded PsbS in Proteoliposomes

This protocol assesses the functionality of refolded PsbS by measuring its ability to quench the fluorescence of co-reconstituted LHCII in a pH-dependent manner.[\[3\]](#)

Materials:

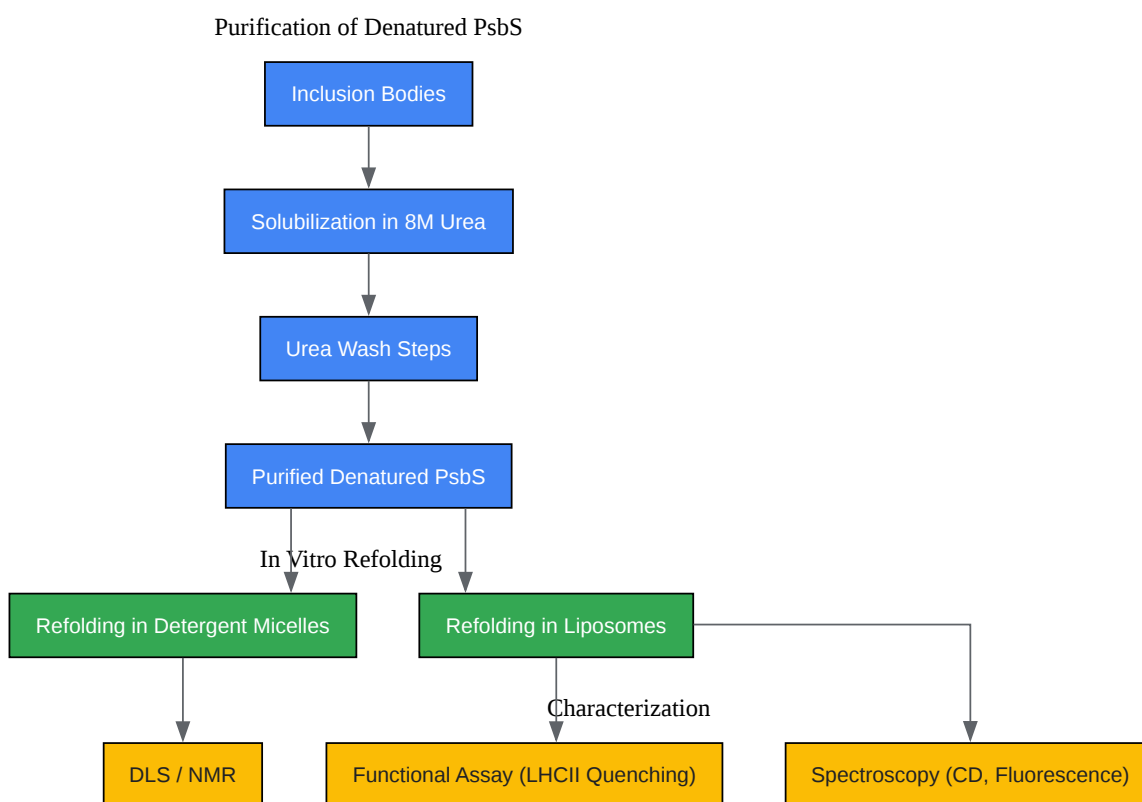
- Proteoliposomes containing refolded PsbS and LHCII
- Buffers with different pH values (e.g., pH 7.5 and pH 4.5)
- N,N'-dicyclohexylcarbodiimide (DCCD) solution
- Fluorometer

Procedure:

- Measure the chlorophyll fluorescence emission spectrum of the proteoliposomes at neutral pH (e.g., 7.5).

- Acidify the proteoliposome suspension to a low pH (e.g., 4.5) and measure the fluorescence spectrum again. A decrease in fluorescence intensity indicates quenching by PsbS.
- To confirm that the quenching is due to protonation of PsbS, add DCCD to the acidified sample and measure the fluorescence. The fluorescence should recover to the level observed at neutral pH.

Mandatory Visualization



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Caption: Experimental workflow for PsbS purification and refolding.



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Caption: Simplified signaling pathway of PsbS activation in NPQ.

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